molecular formula C13H19NO2 B1597408 Cyclohexylamine benzoate CAS No. 3129-92-8

Cyclohexylamine benzoate

Cat. No. B1597408
CAS RN: 3129-92-8
M. Wt: 221.29 g/mol
InChI Key: CIFYUXXXOJJPOL-UHFFFAOYSA-N
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Description

Cyclohexylamine Benzoate is a white crystalline powder . It is used in a variety of applications, including as a pharmaceutical intermediate and a volatile corrosion inhibitor .


Synthesis Analysis

Cyclohexylamine, a precursor to Cyclohexylamine Benzoate, can be synthesized from benzene, hydroxylamine, and hydrogen under mild conditions . A bi-functional supported catalyst Ru–V 2 O 5 /MCM-41 is prepared and characterized for this process .


Molecular Structure Analysis

The molecular formula of Cyclohexylamine Benzoate is C13H19NO2 . The molecular weight is 221.30 .


Physical And Chemical Properties Analysis

Cyclohexylamine Benzoate is a white crystalline powder . It has a molecular weight of 221.30 and a melting point of 192.0°C .

Scientific Research Applications

Metabolic Processes

Cyclohexylamine benzoate has been studied in the context of various metabolic processes. Research has shown its involvement in the metabolism of benzoate and related compounds in microorganisms. For instance, "Syntrophus aciditrophicus" has been found to metabolize benzoate, cyclohex-1-ene carboxylate, and cyclohexane carboxylate in co-culture with hydrogen-using microorganisms (Elshahed et al., 2001). Additionally, studies involving Rhodopseudomonas palustris have identified cyclohexadienecarboxylates as potential intermediates in the anaerobic degradation of benzoate (Gibson & Gibson, 1992).

Chemical Reactions and Kinetics

Cyclohexylamine benzoate has been investigated in the context of chemical reaction kinetics. One study focused on the kinetics of acylation of cyclohexylamine with nitro-substituted phenyl benzoates, providing insights into the underlying chemical mechanisms and the orbital control of reactions (Kuritsyn et al., 2012).

Corrosion Inhibition

In the field of materials science, cyclohexylamine benzoate has been studied for its potential as a corrosion inhibitor. Its effectiveness in protecting ferrous metals in neutral and alkaline solutions has been documented, revealing its dual role in inhibiting corrosion through the formation of insoluble salts and acting as a pH buffer in defect sites (Rammelt et al., 2011). This application extends to the protection of steel in salt solutions, where it has shown significant inhibition properties (Kahraman et al., 2003).

Environmental Interactions

Cyclohexylamine benzoate's role in environmental processes, particularly in biotransformation under sulfate-reducing conditions, has been explored. It has been found to affect the biotransformation of o-phthalate in sediment slurries, with certain derivatives inhibiting this process (Liu et al., 2005).

Synthesis Processes

Research has also been conducted on the synthesis of cyclohexylamine from various precursors, including benzene, hydroxylamine, and hydrogen. A study using bi-functional supported catalysts demonstrated the feasibility of this one-step process under mild conditions, achieving significant yields and selectivity (Yang et al., 2017).

Safety And Hazards

Cyclohexylamine, a component of Cyclohexylamine Benzoate, is considered hazardous. It’s flammable, and containers may explode when heated . It’s harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage . It’s also suspected of damaging fertility .

Future Directions

Cyclohexylamine Benzoate is used as a volatile corrosion inhibitor . Volatile corrosion inhibitors are predominantly used as a method of temporary protection . They have the ability to vaporize and condense on the surface of the ferrous or nonferrous material and make the substrate less susceptible to corrosion . Future research may focus on improving the efficiency and effectiveness of these inhibitors.

properties

IUPAC Name

benzoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C6H13N/c8-7(9)6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5H,(H,8,9);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFYUXXXOJJPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylamine benzoate

CAS RN

3129-92-8
Record name Cyclohexylammonium benzoate
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Record name Benzoic acid, compd. with cyclohexanamine (1:1)
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Record name Cyclohexylamine benzoate
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Record name Benzoic acid, compd. with cyclohexanamine (1:1)
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Record name Benzoic acid, compound with cyclohexylamine (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
P Lemberge, S Lievens, R Pellet - NACE CORROSION, 2007 - onepetro.org
… Examples of such VPIs are dicyclohexylamine benzoate, hexamethyleneimine nitrobenzoate, cyclohexylamine benzoate, morpholine nitrite, benzylamine, morpholine, etc. …
Number of citations: 0 onepetro.org
U Rammelt, S Koehler, G Reinhard - Corrosion, 2011 - meridian.allenpress.com
… In cyclohexylamine benzoate as well as in cyclohexylamine nitrate solution, the surface looks shiny but with small corroding points after 1 h of immersion. The R pol = 9 kΩ in the …
Number of citations: 8 meridian.allenpress.com
FA Ansari, C Verma, YS Siddiqui… - … of Corrosion and …, 2018 - pdfs.semanticscholar.org
… , cyclohexylamine benzoate and di-isopropylamine nitrile are presented in Figure 1 [46, 47, 53]. … heat of sublimation of DICHAN, cyclohexylamine benzoate and di-isopropylamine nitrile. …
Number of citations: 70 pdfs.semanticscholar.org
A Subramanian, M Natesan, VS Muralidharan… - Corrosion, 2000 - onepetro.org
During World War II, it became essential to protect military equipment and replacement parts against rusting during storage and climatic conditions. Many of these packaging procedures …
Number of citations: 99 onepetro.org
KR Ansari, A Singh, AK Alanazi, MA Quraishi - Eco-Friendly Corrosion …, 2022 - Elsevier
The corrosion inhibition of ferrous and nonferrous metals during transportation under atmospheric conditions requires the compound that consists of strong surface adsorption, …
Number of citations: 0 www.sciencedirect.com
YN Ma, Y Gao, Y Ma, Y Wang, H Ren… - Journal of the American …, 2022 - ACS Publications
… To our delight, the corresponding product 33 was obtained in a good yield at 70 C when cyclohexylamine benzoate was used. 2,2-Difluoroethanamine benzoate, which contains the …
Number of citations: 32 pubs.acs.org
N Domantsevych, B Yatsychyn - PRODUCT PACKAGE - igwt.uek.krakow.pl
To safeguard the materials used for packaging and storage of electronic devices and equipment are additional requirements nominated, which combine functions of conservation and …
Number of citations: 3 www.igwt.uek.krakow.pl
B Valdez‐Salas, M Schorr‐Wiener… - Corrosion inhibitors in …, 2020 - Wiley Online Library
The vapor phase corrosion inhibitors (VPCIs), also called volatile corrosion inhibitors, are a potential corrosion prevention strategy. This chapter describes the basics and fundamentals …
Number of citations: 3 onlinelibrary.wiley.com
ESM Sherif - The role of colloidal systems in environmental …, 2014 - Elsevier
… are of the amine salt type, such as dicyclohexylamine nitrate (Dichan R ), dicyclohexylamine carbonate (CHC R ), cyclohexylamine m-nitro benzoate, and cyclohexylamine benzoate. In …
Number of citations: 10 www.sciencedirect.com
M Mitry, A El-Araby, S Kaptein, RAT Serya… - … Sciences Ain Shams …, 2020 - journals.ekb.eg
Flaviviridae family comprises the flavivirus genotype that represents a significant world health problem as it includes the Yellow fever virus (YFV) and Zika virus (ZIKV) which are …
Number of citations: 2 journals.ekb.eg

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